(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine
Description
This compound features an imidazo[1,2-a]pyridine core substituted with 2,7-dimethyl groups, a (4-chlorophenyl)sulfanyl moiety, and a methoxyamine group in the Z-configuration. While direct biological data for this compound are absent in the provided evidence, its design aligns with known imidazo[1,2-a]pyridine derivatives investigated for anti-inflammatory, antimicrobial, and antiviral activities .
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-methoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-12-8-9-22-17(10-12)20-13(2)18(22)16(21-23-3)11-24-15-6-4-14(19)5-7-15/h4-10H,11H2,1-3H3/b21-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDPWOYRLNRCU-LTGZKZEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=NOC)CSC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C(=N/OC)/CSC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}(methoxy)amine, with CAS number 478047-79-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
- Molecular Formula : C24H21ClFN3OS
- Molecular Weight : 453.96 g/mol
- Density : 1.27 g/cm³ (predicted)
- Chemical Structure : The compound features a chlorophenyl sulfanyl group and an imidazopyridine moiety, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives containing the chlorophenyl sulfanyl group have shown moderate to strong efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes.
Anti-inflammatory Effects
Compounds structurally related to this compound have been studied for their ability to inhibit inflammatory pathways. For example, a related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated microglial cells, suggesting potential neuroprotective properties against neuroinflammation . This is particularly relevant in conditions like Parkinson's disease where neuroinflammation plays a critical role.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies on similar compounds have reported strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and managing urea levels in the body . The IC50 values of these inhibitors suggest that they could be effective in therapeutic applications.
Case Studies and Research Findings
- Neuroprotective Activity :
- Antibacterial Screening :
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The imidazo[1,2-a]pyridine scaffold is a common feature in several pharmacologically active compounds. Key comparisons include:
| Compound Name | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | 2,7-dimethyl; 4-ClPhS; methoxyamine | Not reported | |
| 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | 4-SO₂MePh; phenyl | Selective COX-2 inhibition (IC₅₀ = 0.12 µM) | |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | Imidazo[1,2-a]pyridine | 4-MeOPh | Synthetic intermediate; uncharacterized activity | |
| N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-methylbenzenamine | Imidazo[1,2-α]pyridine | 4-FPh; 6-methyl | Antibacterial (MIC = 8 µg/mL against S. aureus) | |
| (E)-(6-{[(4-Chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine | Imidazo[2,1-b][1,3]thiazole | 4-ClPhS; methoxy | Structural analog with uncharacterized activity |
Key Observations:
- Sulfanyl vs. Sulfonyl Groups : The sulfonyl group in the COX-2 inhibitor () enhances enzyme selectivity, while the sulfanyl group in the target compound may influence redox stability or metal-binding properties .
- Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with 4-fluorophenyl in . Fluorine’s electronegativity often improves metabolic stability, whereas chlorine may enhance hydrophobic interactions .
Physicochemical Properties
While explicit data are lacking, substituent effects can be inferred:
- Lipophilicity : The 4-chlorophenyl and sulfanyl groups likely increase logP compared to methoxy or fluorophenyl analogs, impacting membrane permeability .
Q & A
Basic: What synthetic routes are commonly employed to synthesize (Z)-{2-[(4-chlorophenyl)sulfanyl]-imidazo[1,2-a]pyridine derivatives, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as:
- Condensation : α-Bromoacetophenone derivatives are reacted with substituted anilines in methanol under NaHCO₃ catalysis to form intermediates .
- Cyclization : Imidazo[1,2-a]pyridine cores are constructed via refluxing intermediates in chloroform with POCl₃/DMF at 0–10°C, followed by vacuum evaporation .
- Functionalization : Thioether linkages (e.g., 4-chlorophenylsulfanyl groups) are introduced using nucleophilic substitution or metal-catalyzed coupling.
Optimization : Reaction yields improve with controlled temperatures (e.g., 0–10°C for aldehyde formation), inert atmospheres, and solvent selection (e.g., DMF for polar intermediates) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1675 cm⁻¹) and sulfonyl (SO₂, ~1297 cm⁻¹) groups in intermediates .
- NMR : ¹H NMR confirms regiochemistry (e.g., methylimidazo protons at δ 2.3–2.5 ppm; aryl sulfanyl groups at δ 7.2–7.6 ppm). ¹³C NMR resolves sp² carbons in the imidazo ring (~150 ppm) .
- LC-MS/HRMS : Validates molecular weight and purity (e.g., [M-H]⁻ peaks at m/z 318–450) .
- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane eluents .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : COX-2 selectivity assays using human recombinant enzymes, with IC₅₀ values calculated via fluorometric or colorimetric methods (e.g., celecoxib as a reference) .
- Antimicrobial Screening : Broth microdilution against S. aureus and E. coli (MIC values compared to ciprofloxacin) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ and selectivity indices .
Advanced: How can researchers resolve contradictory bioactivity data between similar imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Structural Re-analysis : Compare X-ray crystallography or DFT-optimized geometries to confirm stereochemistry (Z/E configuration impacts target binding) .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-Analysis : Cross-reference IC₅₀ values from independent studies (e.g., COX-2 inhibition in vs. antimicrobial data in ).
Advanced: What strategies optimize the compound’s selectivity for kinase targets over off-target enzymes?
Methodological Answer:
- SAR Studies : Systematically modify substituents (e.g., 4-chlorophenylsulfanyl vs. methoxy groups) and evaluate inhibition profiles .
- Docking Simulations : Use AutoDock or Schrödinger to predict binding poses in kinase active sites (e.g., MAPK1 vs. CDK2).
- Proteome-Wide Profiling : Employ kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target interactions .
Advanced: How are mechanistic studies designed to elucidate the compound’s mode of action in neurological targets?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled serotonin or dopamine receptors) to calculate Kᵢ values .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cells pre-treated with the compound.
- Knockdown Models : Use CRISPR/Cas9 to silence candidate targets (e.g., GPCRs) and assess rescue effects .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps due to volatile intermediates (e.g., POCl₃).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
